molecular formula C16H15NO6 B8661529 Benzaldehyde, 3,5-dimethoxy-4-[(4-nitrophenyl)methoxy]- CAS No. 146120-79-8

Benzaldehyde, 3,5-dimethoxy-4-[(4-nitrophenyl)methoxy]-

Cat. No.: B8661529
CAS No.: 146120-79-8
M. Wt: 317.29 g/mol
InChI Key: RRXLSDCCVSYMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, 3,5-dimethoxy-4-[(4-nitrophenyl)methoxy]- is a useful research compound. Its molecular formula is C16H15NO6 and its molecular weight is 317.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

146120-79-8

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

3,5-dimethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H15NO6/c1-21-14-7-12(9-18)8-15(22-2)16(14)23-10-11-3-5-13(6-4-11)17(19)20/h3-9H,10H2,1-2H3

InChI Key

RRXLSDCCVSYMBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of syringaldehyde (10 g, 55 mmol), p-nitrobenzyl bromide (13 g, 60 mmol) and potassium carbonate (9.0 g, 65 mmol) in 40 ml of acetone was heated under reflux for 4 hours. The solvent was distilled off under reduced pressure. The residue was added with water and then with dichloromethane. The organic layer was thereafter dried over anhydrous magnesium sulfate. The residue obtained by distilling off the solvent was added with ether, followed by stirring at room temperature. The insoluble colorless solid was collected by filtration to give 16.7 g of the title compound (yield: 93%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
93%

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